molecular formula C28H31N5O3 B4394861 1-benzoyl-4-[3-(4-benzyl-1-piperazinyl)-4-nitrophenyl]piperazine

1-benzoyl-4-[3-(4-benzyl-1-piperazinyl)-4-nitrophenyl]piperazine

Cat. No. B4394861
M. Wt: 485.6 g/mol
InChI Key: NQACVDRNRFFMIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzoyl-4-[3-(4-benzyl-1-piperazinyl)-4-nitrophenyl]piperazine, also known as BZP-NBP, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been studied for its pharmacological properties, mechanism of action, and biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-benzoyl-4-[3-(4-benzyl-1-piperazinyl)-4-nitrophenyl]piperazine is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in the regulation of neurotransmitters. This compound has also been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis, which may contribute to its anti-tumor activity.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can increase the levels of neurotransmitters such as dopamine and serotonin in the brain, which may contribute to its neuroprotective and cognitive-enhancing effects. This compound has also been shown to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of various diseases. In addition, this compound has been shown to induce apoptosis in cancer cells, which may contribute to its anti-tumor activity.

Advantages and Limitations for Lab Experiments

1-benzoyl-4-[3-(4-benzyl-1-piperazinyl)-4-nitrophenyl]piperazine has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yield. This compound has also been shown to have low toxicity in animal models, which makes it a promising candidate for further research. However, there are also limitations to using this compound in lab experiments. It is not water-soluble, which can make it difficult to administer to animals. In addition, the mechanism of action of this compound is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on 1-benzoyl-4-[3-(4-benzyl-1-piperazinyl)-4-nitrophenyl]piperazine. One area of research is to further elucidate the mechanism of action of this compound, which may lead to the development of more effective therapeutic agents. Another area of research is to study the pharmacokinetics and pharmacodynamics of this compound in animal models, which may provide insights into its potential clinical applications. Finally, future research may focus on the development of water-soluble derivatives of this compound, which may improve its bioavailability and make it more suitable for clinical use.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. It has been studied for its pharmacological properties, mechanism of action, and biochemical and physiological effects. This compound has several advantages for lab experiments, but there are also limitations to using it in research. Future research may focus on further elucidating the mechanism of action of this compound and studying its pharmacokinetics and pharmacodynamics in animal models.

Scientific Research Applications

1-benzoyl-4-[3-(4-benzyl-1-piperazinyl)-4-nitrophenyl]piperazine has been studied for its potential therapeutic applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have anti-tumor activity in vitro and in vivo, and can inhibit the growth of cancer cells. This compound has also been studied for its neuroprotective effects and has been shown to protect neurons from oxidative stress and inflammation. In addition, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

[4-[3-(4-benzylpiperazin-1-yl)-4-nitrophenyl]piperazin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N5O3/c34-28(24-9-5-2-6-10-24)32-19-17-30(18-20-32)25-11-12-26(33(35)36)27(21-25)31-15-13-29(14-16-31)22-23-7-3-1-4-8-23/h1-12,21H,13-20,22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQACVDRNRFFMIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=C(C=CC(=C3)N4CCN(CC4)C(=O)C5=CC=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.